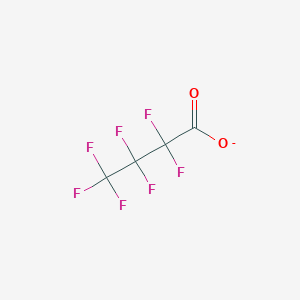
2,2,3,3,4,4,4-Heptafluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,4-Heptafluorobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C4F7O2- and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Chemistry
Derivatization Agent for Mass Spectrometry
One of the primary applications of 2,2,3,3,4,4,4-heptafluorobutanoate is as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS). It enhances the volatility and detectability of various compounds:
- Synthetic Peptides : Used to analyze stereoisomer content in synthetic peptides. The derivatization process improves the separation and identification of amino acids and other biologically active compounds .
- Case Study : A study demonstrated that using heptafluorobutanoate in GC-MS significantly increased the sensitivity and resolution of peptide analysis compared to non-derivatized methods. This is crucial for applications in proteomics where precise quantification of peptide mixtures is needed.
Environmental Science
Monitoring Perfluorinated Compounds
As part of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied for its environmental impact and persistence. Research indicates that its derivatives can be tracked in environmental samples to assess pollution levels:
- Health Impact Studies : Toxicological reviews have linked PFAS exposure to various health issues such as liver hypertrophy and thyroid dysfunction. These findings underline the importance of monitoring heptafluorobutanoate levels in environmental samples .
Material Science
Hydrogels and Biocompatibility
In materials science, this compound is being explored for its potential in developing advanced hydrogels:
- Biocompatibility : Its chemical properties allow for the creation of hydrogels that are biocompatible and can be used in drug delivery systems. The hydrogels can encapsulate therapeutic agents and release them in a controlled manner .
- Case Study : Research has shown that hydrogels incorporating heptafluorobutanoate can mimic extracellular matrices (ECMs), promoting cell growth and viability while minimizing adverse effects during therapeutic applications.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Analytical Chemistry | Derivatization for GC-MS | Improved sensitivity and resolution |
| Environmental Science | Monitoring PFAS levels | Assessing pollution and health risks |
| Material Science | Development of biocompatible hydrogels | Enhanced drug delivery capabilities |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2,3,3,4,4,4-heptafluorobutanoate derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The esterification of heptafluorobutyric acid with alcohols (e.g., methanol, ethanol) using acid chlorides or coupling agents like DCC is a standard approach. For example, methyl heptafluorobutanoate (CAS 356-24-1) is synthesized via methanol reacting with heptafluorobutyryl chloride under reflux with azeotropic removal of HCl . Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and catalyst selection. Purity is typically verified by GC-MS (>98%) and moisture content (<0.5%) .
Q. How can researchers characterize the molecular structure of this compound derivatives experimentally?
- Methodological Answer : Use 19F and 1H NMR to resolve fluorinated regions and confirm substitution patterns. For example, the ethyl ester (CAS 356-27-4) shows distinct 19F signals at δ -80 to -124 ppm for CF3 and CF2 groups . X-ray crystallography is critical for resolving steric effects in derivatives like dibutyl(heptafluorobutanoyloxy)stannyl heptafluorobutanoate, where fluorine atoms occupy axial positions to minimize steric hindrance .
Q. What purification techniques are effective for isolating heptafluorobutanoate esters?
- Methodological Answer : Fractional distillation under reduced pressure (e.g., boiling point of methyl ester: ~114°C) is effective for bulk separation . For lab-scale purification, silica gel chromatography with hexane/ethyl acetate (9:1) resolves esters from byproducts. Analytical HPLC with a C18 column and acetonitrile/water gradient ensures high purity (>99%) .
Advanced Research Questions
Q. How do steric and electronic effects of heptafluorobutanoate groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the CF3 group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic acyl substitution. Steric hindrance from multiple fluorine atoms slows reactions in bulky substrates (e.g., stannyl derivatives require elevated temperatures for transesterification) . Computational DFT studies (e.g., B3LYP/6-31G*) model charge distribution and predict regioselectivity in reactions like cross-metathesis with acrylates .
Q. What strategies resolve contradictions in reported toxicity data for heptafluorobutanoate derivatives?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., conflicting LD50 values) often stem from impurities or analytical method variations. Standardize assays using OECD guidelines:
- In vitro : Use HepG2 cells to assess cytotoxicity (IC50) with LC-MS quantification of metabolites.
- In vivo : Conduct acute oral toxicity studies in rodents, comparing batches synthesized via divergent routes (e.g., acid chloride vs. enzymatic esterification) .
Q. How can heptafluorobutanoate-based ligands improve metal coordination complexes for catalytic applications?
- Methodological Answer : The strong electron-withdrawing effect stabilizes low-oxidation-state metals. For example, rhodium complexes with heptafluorobutanoate ligands exhibit enhanced activity in hydrogenation reactions. Synthesize [Rh2(μ-O2CCF2CF2CF3)4] via refluxing RhCl3 with silver heptafluorobutanoate, and characterize using cyclic voltammetry to confirm redox stability .
Q. What computational tools predict the bioactivity of heptafluorobutanoate-derived pharmaceuticals?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like cyclooxygenase-2 (COX-2). For example, N-(4-fluorophenyl)heptafluorobutanamide (CAS 550301-92-3) shows high binding affinity (-9.2 kcal/mol) due to fluorine-mediated hydrophobic interactions . Validate predictions with SPR binding assays and in vivo anti-inflammatory studies .
特性
分子式 |
C4F7O2- |
|---|---|
分子量 |
213.03 g/mol |
IUPAC名 |
2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)/p-1 |
InChIキー |
YPJUNDFVDDCYIH-UHFFFAOYSA-M |
正規SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-] |
同義語 |
heptafluorobutyric acid perfluorobutanoic acid perfluorobutyrate perfluorobutyric acid perfluorobutyric acid, potassium salt perfluorobutyric acid, silver (1+) salt perfluorobutyric acid, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















